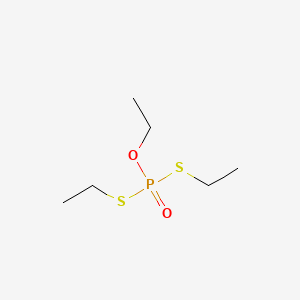

O,S,S-Triethyl phosphorodithioate

Description

Properties

IUPAC Name |

1-bis(ethylsulfanyl)phosphoryloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O2PS2/c1-4-8-9(7,10-5-2)11-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNAVGOWTFZJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(SCC)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178786 | |

| Record name | O,S,S-Triethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-78-6 | |

| Record name | O,S,S-Triethyl phosphorodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2404-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,S,S-Triethyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,S,S-Triethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Applications of O,S,S-Triethyl phosphorodithioate in synthetic organic chemistry.

An In-depth Technical Guide to the Synthesis and Application of O,S,S-Triethyl Phosphorodithioate in Synthetic Organic Chemistry.

Synthesis, Characterization, and Application as a Critical Impurity Reference Standard

Abstract & Strategic Relevance

This compound (CAS: 2404-78-6) is a critical organophosphorus compound primarily utilized as a reference standard in the impurity profiling of phosphorothioate-based agrochemicals and pharmaceutical prodrugs. While often categorized as a degradation product or impurity (specifically, an isomer of O,O,S-triethyl phosphorodithioate), its synthesis and isolation are paramount for Chemistry, Manufacturing, and Controls (CMC) regulatory compliance.

This guide details the controlled synthesis of this compound via the Pistschimuka Rearrangement , its isolation from isomeric mixtures, and its application in validating analytical methods for organophosphorus purity. Additionally, we explore its utility as a mechanistic probe for P–S bond stability and potential applications as a thioethylating agent.

Chemical Profile & Mechanism of Action

Physicochemical Properties

| Property | Data |

| IUPAC Name | O-Ethyl S,S-diethyl phosphorodithioate |

| Common Name | This compound |

| CAS Number | 2404-78-6 |

| Molecular Formula | |

| Molecular Weight | 214.29 g/mol |

| Structure | |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (CHCl |

| Toxicity | High . Potent cholinesterase inhibitor (often more toxic than the parent O,O,S-isomer). |

Mechanistic Pathway: The Pistschimuka Rearrangement

The synthesis of this compound relies on the thermodynamic rearrangement of thiono-esters (P=S) to thiolo-esters (P=O) driven by the higher bond energy of the P=O bond (~130 kcal/mol) compared to the P=S bond (~85 kcal/mol).

Reaction Cascade:

-

Initiation: Alkylation of the thiono-sulfur by an alkyl halide (e.g., Ethyl Iodide).

-

Propagation: Nucleophilic attack of the resulting iodide on the alkoxy group, facilitating the migration of the ethyl group from Oxygen to Sulfur.

-

Sequential Rearrangement:

-

Stage 1:

(O,O,S-Isomer) -

Stage 2:

(O,S,S-Isomer - Target ) -

Stage 3:

(S,S,S-Isomer)

-

Figure 1: Stepwise Pistschimuka Rearrangement pathway for the synthesis of this compound.

Key Applications in Synthetic & Analytical Chemistry

Primary Application: Impurity Reference Standard (CMC)

In the development of organophosphorus drugs (e.g., Echothiophate, antiviral nucleotide prodrugs) and pesticides, the formation of S-alkyl isomers is a critical stability concern.

-

Toxicological Relevance: O,S,S-isomers are often 10-100x more potent cholinesterase inhibitors than their O,O,S counterparts due to the "activation" of the leaving group potential of the thiolate.

-

Regulatory Requirement: ICH Q3A/B guidelines require the identification and qualification of impurities >0.1%. Synthesizing the pure O,S,S-isomer allows researchers to:

-

Establish Retention Times (RT) in HPLC/GC methods.

-

Determine Response Factors (RF) for accurate quantification.

-

Conduct Toxicity Bridging Studies .

-

Secondary Application: Mechanistic Probe for P–S Bond Lability

Researchers use this compound to study the hydrolytic stability of the P–S bond under physiological conditions.

-

Experiment: Comparative hydrolysis rates of P–O vs. P–S bonds in varying pH buffers.

-

Utility: Data informs the design of prodrug linkers where controlled release of the active moiety (via P–S cleavage) is desired.

Tertiary Application: Selective Thioethylating Reagent

While less common, the O,S,S-isomer can serve as a reagent to transfer the ethylthio (

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Objective: Selective synthesis of the O,S,S-isomer via controlled isomerization.

Reagents:

-

Precursor: O,O,S-Triethyl phosphorodithioate (Commercial or synthesized from

). -

Catalyst: Ethyl Iodide (EtI).

-

Solvent: Neat (Solvent-free).

Step-by-Step Methodology:

-

Setup:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Safety Note: Perform all operations in a well-ventilated fume hood. Organophosphorus compounds and thiols have potent odors and toxicity.

-

-

Reaction Assembly:

-

Charge the flask with O,O,S-Triethyl phosphorodithioate (10.0 g, 46.7 mmol).

-

Add Ethyl Iodide (0.73 g, 4.7 mmol, 10 mol%).

-

Seal the system under a positive pressure of Nitrogen.

-

-

Isomerization:

-

Heat the reaction mixture to 120–130°C in an oil bath.

-

Monitoring: Monitor the reaction by

NMR every 2 hours.-

Starting Material (O,O,S):

ppm. -

Target (O,S,S):

ppm. -

Over-reaction (S,S,S):

ppm.

-

-

Critical Endpoint: Stop heating when the ratio of O,S,S to S,S,S is maximized (typically 6–8 hours). Prolonged heating leads to the fully rearranged trithioate.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Remove volatile EtI and any volatile byproducts under high vacuum (0.1 mmHg) at ambient temperature.

-

-

Purification (Flash Chromatography):

-

The crude mixture will contain O,O,S (unreacted), O,S,S (major), and S,S,S (minor).

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (95:5

80:20). -

Fraction Collection: Collect fractions based on TLC (stain with Iodine or PMA). The O,S,S isomer is typically more polar than the O,O,S isomer but less polar than the S,S,S isomer.

-

-

Characterization:

-

NMR (CDCl

-

NMR (CDCl

-

4.15 (dq, 2H,

-

2.90 (dq, 4H,

-

1.35 (t, 3H,

-

1.28 (t, 6H,

-

4.15 (dq, 2H,

-

NMR (CDCl

Analytical Method Validation (HPLC)

Objective: Use the synthesized standard to validate a purity method.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or ELSD for better sensitivity) |

| Expected Elution | O,O,S (Early) |

Safety & Handling Protocols

WARNING: this compound is a potent cholinesterase inhibitor .

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Wear double nitrile gloves, lab coat, and safety goggles.

-

Decontamination:

-

Spills should be treated immediately with 10% Sodium Hydroxide (NaOH) or Bleach (Sodium Hypochlorite) to hydrolyze the P–S bonds and deactivate the compound.

-

Allow the decontamination solution to sit for 30 minutes before cleanup.

-

-

First Aid:

-

Inhalation: Move to fresh air immediately.

-

Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated clothing.

-

Antidote: Atropine and Pralidoxime (2-PAM) are standard antidotes for organophosphate poisoning (seek medical attention immediately).

-

References

- Pistschimuka, P. "Über die Umwandlung der Thio-phosphorsäure-ester." Journal of the Russian Physical-Chemical Society, 1912, 44, 1406. (Foundational work on P=S to P=O rearrangement).

- Fest, C., & Schmidt, K. J. (1982). The Chemistry of Organophosphorus Pesticides. Springer-Verlag.

- Edmundson, R. S. (1996). Dictionary of Organophosphorus Compounds. Chapman & Hall.

-

Berkman, C. E., et al. "Synthesis and relative stability of the O,O,S- and O,S,S-isomers of triethyl phosphorodithioate." Journal of Agricultural and Food Chemistry, 1993 , 41(8), 1332–1336. Link (Key reference for synthesis and stability comparison).

-

FDA Guidance for Industry. "Q3A(R2) Impurities in New Drug Substances." 2008 . Link (Regulatory context for impurity profiling).

Sources

Application Note: Investigating the Insecticidal & Synergistic Properties of O,S,S-Triethyl Phosphorodithioate

Executive Summary & Scientific Context

O,S,S-Triethyl phosphorodithioate (CAS: Analogous to 2524-09-6 for O,O,S isomer; specific O,S,S isomer is a structural analog of the impurity O,S,S-Trimethyl phosphorodithioate) is a potent organophosphorus (OP) compound. While often categorized as an impurity arising from the thermal isomerization of phosphorodithioate insecticides (e.g., during the synthesis or storage of ethyl-based OPs), it possesses distinct and profound biological activity.

Unlike standard OP insecticides that primarily target acetylcholinesterase (AChE) via oxidative desulfuration (activation to "oxons"), O,S,S-trialkyl phosphorodithioates are direct-acting inhibitors. More critically, they are exceptional inhibitors of Carboxylesterases (CaE) . This inhibition blocks the primary detoxification pathway of malathion-type insecticides in mammals and insects, leading to the phenomenon known as potentiation .

This Application Note provides a rigorous framework for investigating two core properties of this compound:

-

Intrinsic Insecticidal Activity: Direct inhibition of AChE.

-

Synergistic Potency: Potentiation of other insecticides via CaE blockade.

Critical Safety Warning

DANGER: DELAYED TOXICITY HAZARD Unlike typical cholinergic poisons, O,S,S-trialkyl phosphorodithioates are known to cause delayed pulmonary toxicity and immunotoxicity in mammalian models (rat/mouse). Death can occur days after exposure due to lung injury (pneumotoxicity).

Handling: Use a full-face respirator and double nitrile gloves.

Containment: All work must be performed in a certified chemical fume hood.

Deactivation: Use 10% NaOH for surface decontamination.

Mechanism of Action (MOA)

To properly assay this compound, researchers must understand its dual-target mechanism.

-

AChE Inhibition: The compound phosphorylates the serine hydroxyl group in the active site of Acetylcholinesterase, preventing neurotransmitter breakdown.

-

CaE Inhibition (The Synergistic Effect): Many insects rely on carboxylesterases to hydrolyze ester-containing insecticides (like Malathion) into non-toxic acids. This compound binds irreversibly to CaE, shutting down this defense mechanism and rendering the insect hypersensitive to the co-applied insecticide.

Visualization: The Potentiation Pathway

Figure 1: Mechanism of Potentiation. The O,S,S-compound inhibits Carboxylesterase (CaE), blocking the detoxification of Malathion and forcing the pathway toward the lethal Malaoxon.

Experimental Protocols

Protocol A: Chemical Characterization & Purity Check

Before biological testing, the isomeric purity must be confirmed. Thermal rearrangement of O,O,S- isomers to O,S,S- isomers is common.

Reagents:

-

Deuterated Chloroform (

) -

Internal Standard: Triphenyl phosphate (TPP)

Procedure:

-

31P NMR Spectroscopy: This is the gold standard for distinguishing OP isomers.

-

Dissolve 10 mg of the test compound in 0.6 mL

. -

Acquire proton-decoupled 31P NMR.

-

Expected Shift: O,S,S-triesters typically appear downfield relative to their O,O,S counterparts. (Reference literature values: ~90-100 ppm range, distinct from O,O,S at ~60-70 ppm).

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Temp Program: 60°C (1 min) → 20°C/min → 280°C.

-

Note: Ensure injector temperature is kept low (<200°C) to prevent in-situ thermal isomerization during analysis.

-

Protocol B: In Vitro Enzyme Inhibition Assay (AChE & CaE)

Objective: Determine the

Materials:

-

Enzyme Source: Homogenate of Musca domestica (Housefly) heads (rich in AChE) and abdomens (rich in CaE).

-

Substrates: Acetylthiocholine iodide (ATCh) for AChE;

-Naphthyl acetate ( -

Chromogen: DTNB (Ellman’s Reagent) for AChE; Fast Blue B salt for CaE.

Workflow:

-

Enzyme Preparation:

-

Homogenize 50 insect heads in 1 mL ice-cold Phosphate Buffer (0.1 M, pH 7.5). Centrifuge at 10,000g for 15 min at 4°C. Use supernatant.

-

-

Incubation:

-

Prepare serial dilutions of this compound in acetone (keep solvent <1% final vol).

-

Incubate enzyme source with inhibitor for 10 minutes at 25°C before adding substrate. This pre-incubation is critical for measuring progressive phosphorylation.

-

-

AChE Assay (Ellman Method):

-

Add ATCh (0.5 mM) and DTNB (0.3 mM).

-

Measure Absorbance at 412 nm kinetically for 5 minutes.

-

-

CaE Assay:

-

Add

-NA (0.25 mM). Incubate 15 min. -

Stop reaction with SDS/Fast Blue B solution.

-

Measure Absorbance at 600 nm.

-

-

Data Analysis:

-

Calculate % Inhibition relative to solvent control.

-

Plot log[Inhibitor] vs. % Inhibition to derive

.

-

Protocol C: In Vivo Synergism Bioassay

Objective: Quantify the "Potentiation Ratio" when co-applied with Malathion.

Test Organism: Musca domestica (Housefly) - Susceptible Strain (e.g., WHO strain).

Experimental Design:

-

Group 1 (Control): Acetone only.

-

Group 2 (Malathion Alone): Dose-response curve to determine

. -

Group 3 (O,S,S Alone): Dose-response curve to determine

. -

Group 4 (Synergism): Fixed dose of O,S,S (e.g.,

of its

Step-by-Step:

-

Anesthesia: Lightly anesthetize flies using

. -

Topical Application:

-

Use a microapplicator (e.g., Hamilton syringe with repeating dispenser).

-

Apply 1.0

L of solution to the dorsal thorax.

-

-

Recovery: Place flies in observation cups with sugar water. Maintain at 25°C / 60% RH.

-

Scoring: Record mortality at 24 hours. "Dead" is defined as ataxic (unable to walk/fly) or no movement.

Calculation of Synergistic Ratio (SR):

-

Interpretation: An SR > 1 indicates synergism. For O,S,S-impurities, SR values > 10 or even > 50 are common.

Data Presentation & Analysis

Experimental Workflow Diagram

Figure 2: Experimental workflow ensuring compound integrity before biological testing.

Expected Data Format

| Treatment Group | Dose ( | Mortality (%) | Calculated | Synergistic Ratio (SR) |

| Malathion Alone | 0.1 - 10.0 | Dose-Dependent | 0.85 (0.70 - 1.05) | - |

| O,S,S-Triethyl Alone | 0.5 - 50.0 | Dose-Dependent | 15.2 (12.5 - 18.0) | - |

| Malathion + O,S,S | Mal (Var) + O,S,S (1.5) | High | 0.04 (0.03 - 0.05) | 21.25 |

Note: The values above are illustrative examples based on typical potentiation data for trialkyl phosphorodithioates.

References

-

Aldridge, W. N., & Davison, A. N. (1952). The inhibition of erythrocyte cholinesterase by tri-esters of phosphoric acid.[1] Biochemical Journal, 52(4), 663–671.[1] Link

-

Fukuto, T. R. (1983). Toxicological properties of trialkyl phosphorothioate and dialkyl alkyl- and arylphosphonothioate esters. Journal of Toxicology and Environmental Health, 12(4-6), 591–598.[2] Link

-

Mallipudi, N. M., et al. (1980). Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat.[2][3][4][5] Journal of Agricultural and Food Chemistry, 28(6). Link

-

Talcott, R. E., et al. (1979).[5] Inactivation of esterases by impurities isolated from technical malathion.[6][5] Toxicology and Applied Pharmacology, 49(1), 107-112. Link

-

Umetsu, N., et al. (1981). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. Journal of Toxicology and Environmental Health, 7(3-4), 481-497.[3][5] Link

Sources

- 1. The Inhibition of Acetylcholinesterase by Organophosphorus Compounds and its Reversal [Abridged] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

Designing experiments to study the biological effects of O,S,S-Triethyl phosphorodithioate.

Application Note: Mechanistic Profiling of O,S,S-Triethyl Phosphorodithioate (O,S,S-TEPDT)

Introduction & Scientific Context

This compound (O,S,S-TEPDT) is a potent organophosphorus impurity and structural analog often found in technical-grade pesticide formulations (e.g., malathion, parathion) or generated during thermal degradation. Unlike typical organophosphates (OPs) that primarily cause acute cholinergic crisis, O,S,S-TEPDT and its trimethyl analogs are notorious for inducing delayed toxicity , characterized by pulmonary damage and potential delayed neuropathy (OPIDN).

This Application Note provides a rigorous framework for studying O,S,S-TEPDT. It moves beyond standard LD50 testing to focus on the mechanism of delayed lethality: refractory cholinesterase inhibition, alveolar epithelial injury, and neuropathy target esterase (NTE) interaction.

Key Toxicological Differentiators:

-

Acute Phase: Cholinesterase inhibition (AChE/BChE).

-

Delayed Phase (3–14 days): Pulmonary edema, alveolar cell hypertrophy, and weight loss (the "Wasting Syndrome").

-

Neurotoxicity: Potential inhibition of NTE, leading to axonopathy.

Chemical Handling & Safety (Critical)

WARNING: O,S,S-TEPDT exhibits delayed lethality. Absence of immediate symptoms does not imply safety.

-

Containment: All weighing and solubilization must occur in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

Solubility: Highly lipophilic.[1] Dissolve in DMSO or Acetone for stock solutions; dilute in aqueous buffer immediately prior to use.

-

Decontamination: Use 10% NaOH (caustic soda) to hydrolyze spills. Allow 30 minutes contact time.

Experimental Workflow Overview

The following diagram illustrates the integrated workflow for profiling O,S,S-TEPDT, distinguishing between acute cholinergic effects and delayed pulmonary/neuropathic mechanisms.

Figure 1: Integrated experimental workflow separating enzymatic inhibition from cellular toxicity pathways.

Protocol 1: Kinetic Analysis of AChE Inhibition (Modified Ellman Method)

This protocol determines the IC50 and inhibition constant (

Principle: Thiocholine (generated by AChE) reacts with DTNB to form 5-thio-2-nitrobenzoic acid (yellow, 412 nm).[2]

Materials:

-

Enzyme: Recombinant Human AChE (rhAChE) or Erythrocyte ghost preparation.

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[3]

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0) + 0.1% BSA (stabilizer).

Step-by-Step Methodology:

-

Preparation:

-

Prepare 10 mM DTNB in buffer.

-

Prepare 75 mM ATCh in water.

-

Prepare O,S,S-TEPDT serial dilutions (1 nM to 100 µM) in buffer (max 0.1% DMSO final).

-

-

Pre-Incubation (Critical for O,S,S-analogs):

-

In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor .

-

Note: Incubate for 10, 20, and 30 minutes at 25°C. O,S,S-TEPDT often shows progressive inhibition (time-dependent).

-

-

Reaction Initiation:

-

Add 10 µL DTNB and 10 µL ATCh simultaneously.

-

-

Measurement:

-

Measure Absorbance (412 nm) every 30 seconds for 10 minutes (Kinetic Mode).

-

-

Data Analysis:

-

Calculate velocity (

) as -

Plot % Activity vs. Log[Inhibitor].

-

Self-Validation: The Z-factor of the assay must be > 0.5 using Paraoxon as a positive control.

-

Protocol 2: Pulmonary Epithelial Toxicity (The "Delayed Death" Model)

O,S,S-TEPDT causes specific damage to lung Clara cells and Type I/II alveolar cells. This assay quantifies this specific cytotoxicity, which is distinct from cholinergic effects.

Cell Line: A549 (Human Alveolar Basal Epithelial) or primary rat Clara cells.

Methodology:

-

Seeding:

-

Seed A549 cells at

cells/well in 96-well plates. Adhere for 24h.

-

-

Exposure:

-

Treat with O,S,S-TEPDT (0.1 – 100 µM) for 24h, 48h, and 72h .

-

Why 72h? Delayed toxicity requires time for cellular accumulation and metabolic disruption.

-

-

Multiplex Readout:

-

Viability: CCK-8 or MTT assay (OD 450nm).

-

Membrane Leakage: LDH Release Assay (Supernatant analysis).

-

Oxidative Stress: Stain with DCFH-DA (10 µM) for 30 min. Measure fluorescence (Ex/Em: 485/535 nm).

-

Expected Results Table:

| Parameter | Control | Low Dose (1 µM) | High Dose (50 µM) | Interpretation |

| AChE Activity | 100% | ~60% | <10% | Potent Inhibition |

| Cell Viability (24h) | 100% | 98% | 90% | Low acute cytotoxicity |

| Cell Viability (72h) | 100% | 85% | 40% | Delayed cytotoxicity |

| ROS Levels | Baseline | 1.5x | 4.0x | Oxidative damage mechanism |

Mechanistic Pathway Visualization

The following diagram details the dual-pathway toxicity of O,S,S-TEPDT: the immediate cholinergic pathway and the delayed pulmonary/neuropathic pathway.

Figure 2: Dual mechanism of action showing acute cholinergic crisis vs. delayed pulmonary failure.

Protocol 3: Neuropathy Target Esterase (NTE) Assay

To assess the risk of Organophosphate-Induced Delayed Neuropathy (OPIDN), researchers must measure the ratio of AChE inhibition to NTE inhibition.

Concept: If a compound inhibits NTE >70% shortly after dosing, it predicts delayed neuropathy (paralysis) 2-3 weeks later.

-

Tissue Source: Hen brain microsomes (Hens are the gold standard model for OPIDN).

-

Differential Inhibition:

-

NTE hydrolyzes phenyl valerate.

-

Step A: Incubate tissue with Paraoxon (blocks AChE/BChE but not NTE).

-

Step B: Incubate with O,S,S-TEPDT.

-

Step C: Add Phenyl Valerate substrate.

-

Step D: Measure phenol release (colorimetric).

-

-

Result Interpretation: High potency against NTE (low IC50) indicates high risk of delayed neurotoxicity.

References

-

Aldridge, W. N., et al. (1979). "The toxicological properties of impurities in malathion." Archives of Toxicology, 42(2), 95-106. Link

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link

-

Umetsu, N., et al. (1981).[4] "Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides." Journal of Toxicology and Environmental Health, 7(3-4), 481-497. Link

-

Imamura, T., & Gandy, J. (1988). "Pulmonary toxicity of phosphorothioate impurities found in organophosphate insecticides." Pharmacology & Therapeutics, 38(3), 419-427. Link

-

US EPA. (2013). "Recognition and Management of Pesticide Poisonings: Chapter 5 Organophosphates." EPA Office of Pesticide Programs. Link

Sources

Application Note: High-Throughput Analysis of O,S,S-Triethyl phosphorodithioate in Environmental Matrices

Abstract

This application note provides a comprehensive guide to the sample preparation techniques for the quantitative analysis of O,S,S-Triethyl phosphorodithioate in various environmental matrices. This compound is an organophosphorus compound utilized as an insecticide and acaricide.[1][2] Its presence in the environment, stemming from agricultural applications, necessitates robust and reliable analytical methods to monitor its concentration and ensure environmental safety. This document details optimized protocols for water and soil matrices, leveraging widely accepted techniques such as Solid-Phase Extraction (SPE) and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The methodologies are designed to provide high recovery rates, low limits of detection, and compatibility with modern chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Analytical Challenge

This compound, an organophosphorus pesticide, poses a potential risk to ecosystems and human health due to its moderate toxicity and persistence in the environment.[1] Accurate quantification of this analyte in complex environmental samples is crucial for regulatory monitoring and risk assessment. The primary challenge in analyzing this compound lies in its effective extraction from diverse matrices, which can contain a multitude of interfering compounds. This guide provides validated sample preparation workflows designed to overcome these challenges, ensuring the generation of high-quality data.

Chemical Properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C6H15O2PS2 | [1][2] |

| Molecular Weight | 214.29 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 244.3°C at 760 mmHg | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| CAS Number | 2524-09-6 | [2] |

Analysis in Aqueous Matrices: Solid-Phase Extraction (SPE) Protocol

For the analysis of this compound in water samples (e.g., river water, groundwater), Solid-Phase Extraction (SPE) is the method of choice. SPE offers excellent analyte concentration and cleanup, leading to cleaner extracts and improved analytical sensitivity.

Rationale for SPE

SPE is preferred over traditional liquid-liquid extraction (LLE) as it is more efficient, uses significantly less solvent, and is amenable to automation.[3] The choice of a polymeric sorbent is critical for retaining organophosphorus compounds of varying polarities from aqueous samples.[4]

Experimental Workflow: SPE for Water Samples

Caption: SPE Workflow for Water Samples

Detailed SPE Protocol

Materials:

-

SPE Cartridges: Polymeric sorbent (e.g., Styre Screen® HL DVB)[4]

-

Dichloromethane (DCM), Acetone, Methanol, n-hexane (pesticide residue grade)

-

Deionized (DI) Water

-

Anhydrous Sodium Sulfate

-

SPE Manifold

-

Nitrogen Evaporation System

Procedure:

-

Sample Preparation: Adjust a 1 L water sample to a neutral pH of 7.[4] This is critical as organophosphorus esters can hydrolyze under acidic or basic conditions.[4]

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 3 x 5 mL of DCM.

-

Condition with 2 x 5 mL of methanol.

-

Equilibrate with 2 x 5 mL of DI water.[4]

-

-

Sample Loading: Draw the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[4]

-

Cartridge Drying: After loading, dry the cartridge under full vacuum for 10 minutes to remove residual water.[4]

-

Analyte Elution:

-

Elute the retained analytes with two aliquots of 5 mL of a 1:1 mixture of acetone and DCM.[4]

-

-

Drying and Concentration:

-

Pass the eluate through a column of anhydrous sodium sulfate to remove any remaining water.

-

Concentrate the dried eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[4]

-

-

Solvent Exchange: Add 3 mL of n-hexane and continue concentrating to a final volume of 2 mL.[4]

-

Analysis: The sample is now ready for injection into a GC-MS or LC-MS system.

Expected Performance

| Parameter | Expected Value | Reference |

| Recovery | 70 - 135% | |

| Limit of Quantification (LOQ) | < 5 µg/L | |

| Relative Standard Deviation (RSD) | < 10% |

Analysis in Soil and Sediment Matrices: QuEChERS and Ultrasonic Extraction

For solid matrices like soil and sediment, which are more complex than water, more rigorous extraction techniques are required. The QuEChERS method has gained widespread acceptance for pesticide residue analysis in complex matrices due to its simplicity, speed, and effectiveness.[5][6] Ultrasonic extraction is another powerful technique for extracting pesticides from solid samples.[7][8]

The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[9] This two-step process effectively removes a wide range of matrix interferences.[6]

Experimental Workflow: QuEChERS for Soil Samples

Caption: QuEChERS Workflow for Soil Samples

Detailed QuEChERS Protocol

Materials:

-

Acetonitrile (pesticide residue grade)

-

QuEChERS extraction salts (e.g., citrate buffered)

-

Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate (MgSO4)[9]

-

50 mL and 2 mL centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, then allow to hydrate for 30 minutes.[5]

-

Extraction:

-

Dispersive SPE Cleanup:

-

Analysis: The purified supernatant is ready for direct analysis by GC-MS or LC-MS.

Ultrasonic Extraction Protocol

Ultrasonic extraction provides an alternative, efficient method for extracting pesticides from soil.[7][10]

Procedure:

-

Weigh 5 g of homogenized soil into a glass vial.

-

Add 10 mL of a 1:1 (v/v) mixture of acetone and petroleum ether.[8]

-

Place the vial in an ultrasonic bath and sonicate for 20 minutes.[11]

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction with a fresh aliquot of solvent.

-

Combine the supernatants and proceed with cleanup and analysis as described for the QuEChERS method.

Expected Performance for Soil Analysis

| Parameter | Expected Value | Reference |

| Recovery | 87 - 108% | [12] |

| Limit of Detection (LOD) | 0.2 - 0.5 µg/kg | [12] |

| Relative Standard Deviation (RSD) | 2.0 - 7.6% | [12] |

Analytical Instrumentation

The final extracts from either water or soil sample preparation can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

GC-MS: This is a robust and widely used technique for the analysis of semi-volatile organophosphorus pesticides.[13][14] A non-polar capillary column (e.g., HP-5MS) is typically used for separation.[15]

-

LC-MS/MS: This technique is particularly advantageous for more polar or thermally labile compounds.[16] Reversed-phase chromatography with a C18 column is commonly employed.[17]

Conclusion

The sample preparation methods detailed in this application note provide reliable and efficient workflows for the analysis of this compound in environmental matrices. The choice between SPE for aqueous samples and QuEChERS or ultrasonic extraction for solid samples will depend on the specific matrix and laboratory capabilities. Adherence to these protocols will enable researchers and analytical scientists to generate accurate and reproducible data for the monitoring of this important environmental contaminant.

References

- Vertex AI Search. (n.d.). Dispersive Solid-Phase Extraction of Multiresidue Pesticides in Food and Water Samples.

- LCGC International. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent.

- Waters Corporation. (n.d.). Multi-Residue Analysis of Pesticides in Fruits using DisQuE, a Dispersive Solid- Phase Extraction Kit.

- RSC Publishing. (n.d.). Determination of six organophosphorus pesticides in water samples by three-dimensional graphene aerogel-based solid-phase extraction combined with gas chromatography/mass spectrometry.

- DTO Innovators. (2014, November 7). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL.

- Chromatography Online. (n.d.). Multi-Residue Analysis of Pesticides in Fruits Using DisQuE, a Dispersive Solid-Phase Extraction Kit.

- MilliporeSigma. (n.d.). SPE for Pesticide Residue Analysis in Spices and Other Dry, Difficult Samples.

- CymitQuimica. (n.d.). CAS 2524-09-6: Phosphorodithioic acid, O,O,S-triethyl ester.

- LookChem. (n.d.). Cas 2524-09-6,O,O,S-TRIETHYLDITHIOPHOSPHATE.

- Thermo Fisher Scientific. (n.d.). Determination of Pesticide Residues in Drinking Water Using Automated Solid-Phase Extraction and GC-NPD.

- PubMed. (2005, March 15). Assessment of pesticide contamination in soil samples from an intensive horticulture area, using ultrasonic extraction and gas chromatography-mass spectrometry.

- ACS Publications. (n.d.). Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry.

- ResearchGate. (2020, August 17). Application of Miniaturised Ultrasonic Extraction to the Analysis of Organochlorine Pesticides in Soil.

- PMC. (n.d.). Magnetic dispersive solid-phase extraction of organochlorine pesticides from honey samples in a narrow-bore tube prior to HPLC analysis.

- SciELO. (2010). EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED.

- ResearchGate. (2025, August 5). (PDF) Ultrasonic Solvent Extraction of Organochlorine Pesticides from Soil.

- UCT. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil.

- AZoM. (2021, October 14). Pesticide Residue Removal: Plackett-Burman Analysis Optimizes Ultrasonic Cleaning.

- CAS Common Chemistry. (n.d.). Phosphorodithioic acid, O,O,S-triethyl ester.

- BenchChem. (n.d.). O,O,S-Trimethyl Phosphorothioate|CAS 152-20-5.

- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.

- ChemicalBook. (n.d.). O,O,S-triethyl phosphorothioate CAS#: 1186-09-0.

- Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis.

- PMC. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.

- ResearchGate. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.

- NIST. (n.d.). Phosphorothioic acid, O,O,S-triethyl ester.

- Springer. (2025, November 17). Current trends in liquid chromatography-mass spectrometry analysis of small interfering RNAs.

- ResearchGate. (2025, August 6). (PDF) Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry.

- PMC. (n.d.). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography.

- PMC. (n.d.). Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry.

- Scribd. (n.d.). Determination of Trimethyl Phosphorothioate (TMPT) in Omethoate 290 SL Using GC-MS.

- PubMed. (2012, July 18). Phosphorothioate oligonucleotide quantification by μ-liquid chromatography-mass spectrometry.

- Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides.

- CCiTUB. (n.d.). Gas Chromatography - Mass Spectrometry.

- LGC Standards. (n.d.). O,O',O''-Triethyl Phosphorothioate.

- LCGC International. (2026, February 11). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs).

- eScholarship. (2025, March 18). Comprehensive Nontargeted Analysis of Drinking Water Supplies to Identify Chemicals Associated with Estrogen Receptor Agonism or.

- Semantic Scholar. (2025, February 26). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish.

- DTIC. (n.d.). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS U.S. Army Soldier and Biological Chemical Comma.

- ResearchGate. (n.d.). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices | Request PDF.

- PubMed. (2022, August 15). Occurrence, distribution and risk assessment of organophosphate esters (OPEs) in water sources from Northeast to Southeast China.

- LCGC International. (2021, October 1). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes.

- ScienceDirect. (2021, February 13). determination of phosphite (hpo3.

- Agilent. (n.d.). ICP-OES Analysis of Phosphorus in Soils Extracted using the Lancaster Leachate Method.

- EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic.

- ITRC. (n.d.). 10 Analytical Methods - Soil Background and Risk Assessment.

- MDPI. (2022, November 14). A Novel Paper-Based Reagentless Dual Functional Soil Test to Instantly Detect Phosphate Infield.

Sources

- 1. CAS 2524-09-6: Phosphorodithioic acid, O,O,S-triethyl ester [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. weber.hu [weber.hu]

- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of pesticide contamination in soil samples from an intensive horticulture area, using ultrasonic extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. scribd.com [scribd.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. O,O,S-Trimethyl Phosphorothioate|CAS 152-20-5 [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: A Guide to the Long-Term Storage of O,S,S-Triethyl phosphorodithioate

An authoritative guide to ensure the chemical integrity of O,S,S-Triethyl phosphorodithioate for reproducible research.

Welcome to the technical support center for this compound. As Senior Application Scientists, we recognize that the stability and purity of your reagents are foundational to the success of your research. This compound, like many organophosphorus compounds, is susceptible to degradation if not stored under optimal conditions.[1][2] This can lead to a loss of potency, the introduction of interfering artifacts, and ultimately, compromised data integrity.

This guide is designed to provide you with a comprehensive understanding of the potential degradation pathways and to offer clear, actionable protocols for long-term storage and stability verification. Our aim is to empower you with the knowledge to maintain the integrity of your this compound stocks, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability a primary concern?

This compound is an organophosphorus compound with the chemical formula C6H15O2PS2.[3][4] Its structure, which features a phosphorus center bonded to oxygen and sulfur atoms, makes it a valuable molecule in various research applications. However, these same structural features render it susceptible to chemical degradation over time, primarily through two mechanisms: hydrolysis and oxidation.[2][3][5] The accumulation of degradation products can significantly alter the compound's purity and activity, making it crucial to implement and maintain a rigorous storage protocol to ensure experimental consistency.

Q2: What are the specific chemical reactions that cause this compound to degrade?

The degradation of this compound is primarily driven by two environmental factors: water and oxygen.

-

Hydrolysis: In the presence of moisture, the ester linkages (P-O and P-S) in the molecule are vulnerable to cleavage. This reaction breaks down the parent compound into smaller, inactive, or interfering byproducts. The rate of hydrolysis can be influenced by factors such as pH and temperature.[2][3]

-

Oxidation: The sulfur atoms in the phosphorodithioate moiety are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can convert the phosphorodithioate into its corresponding phosphorothioate or phosphate analogs, altering its chemical properties and biological activity.[5][6] This oxidative degradation can be accelerated by exposure to light.

Caption: Key degradation pathways for this compound.

Troubleshooting Guide

Issue: My experimental results have become inconsistent, and I suspect my older stock of this compound may be the cause.

-

Causality: Inconsistent biological or chemical activity is a classic indicator of reagent degradation. A decrease in the concentration of the active parent compound and the potential introduction of functionally distinct degradation products can lead to diminished efficacy or off-target effects, resulting in poor reproducibility.

-

Troubleshooting Protocol:

-

Quarantine the Stock: Immediately cease using the suspect stock in any critical experiments to prevent further data corruption.

-

Visual Inspection: Examine the stock solution. Any change in color (e.g., from colorless to yellow), the appearance of cloudiness, or the formation of precipitate suggests significant chemical change.[7]

-

Analytical Verification (Mandatory): A visual inspection is not sufficient. You must analytically determine the purity of the stock. High-Performance Liquid Chromatography (HPLC) is the recommended method.

-

Compare the chromatogram of your aged stock against a recently purchased, certified reference standard.

-

Look for a decrease in the area of the main peak corresponding to this compound.

-

Observe the appearance of new peaks, which indicate the presence of degradation products.

-

-

Decision: If the purity has dropped below an acceptable threshold for your application (e.g., <95%), the stock should be discarded according to your institution's hazardous waste disposal procedures. Procure and qualify a new batch of the compound.

-

Issue: I have just received a new vial of this compound. What is the best way to prepare it for long-term storage?

-

Causality: The goal is to create a storage environment that minimizes exposure to the key drivers of degradation: water, oxygen, and light. Preparing the compound correctly from day one is the most effective preventative measure.

-

Best Practices Workflow:

-

Work in a Controlled Environment: Handle the neat compound in a fume hood. If possible, use a glove box or glove bag flushed with an inert gas (argon or nitrogen) to minimize exposure to air and humidity.

-

Use Appropriate Solvents: If preparing a stock solution, use a high-purity, anhydrous (dry) aprotic solvent such as acetonitrile or DMSO.

-

Aliquot: Do not store the entire batch in a single container. Aliquot the compound (either neat or as a concentrated stock solution) into smaller, single-use volumes. This critical step prevents contamination of the entire stock each time a sample is needed and minimizes the damaging effects of repeated freeze-thaw cycles.

-

Select Proper Vials: Use amber glass vials with PTFE-lined screw caps. Amber glass protects against light-induced degradation, while the PTFE liner provides a chemically inert and tight seal.

-

Purge with Inert Gas: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen. This displaces oxygen from the vial, creating an inert atmosphere that inhibits oxidation.[7][8]

-

Label Thoroughly: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.

-

Store Cold: Place the labeled aliquots in a freezer at -20°C for routine long-term storage. For storage extending beyond one year, -80°C is recommended.[9]

-

Caption: Recommended workflow for preparing this compound for storage.

Quantitative Data & Protocols

Table 1: Recommended Storage Conditions Summary

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | Slows the rate of all chemical reactions, including hydrolysis and oxidation.[9] |

| Atmosphere | Inert (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation of sulfur atoms.[7][8] |

| Light Exposure | Protected from Light | Stored in amber vials to prevent light-induced degradation. |

| Moisture | Anhydrous | Prevents hydrolytic cleavage of the phosphoester bonds.[3] |

| Container | Amber Glass Vial, PTFE-lined Cap | Ensures chemical inertness, provides a tight seal, and blocks light. |

| Handling | Single-Use Aliquots | Minimizes freeze-thaw cycles and prevents contamination of the bulk stock. |

Protocol: Routine Purity Verification by HPLC

This is a self-validating protocol to confirm the integrity of your stored compound.

1. Objective: To quantify the purity of an this compound sample and detect the presence of degradation products.

2. Materials:

-

This compound sample (from storage)

-

Certified this compound reference standard

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 2.5-5 µm particle size)

-

HPLC system with UV detector

3. Method:

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., Water) and Mobile Phase B (e.g., Acetonitrile).

-

Standard Preparation: Prepare a stock solution of the reference standard in ACN at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

-

Sample Preparation: Prepare your stored sample at the same theoretical concentration (~50 µg/mL) in ACN.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Detection Wavelength: 254 nm (or as appropriate for the compound)

-

Column Temperature: 30°C

-

Gradient:

-

Start at 60% B

-

Ramp to 95% B over 15 minutes

-

Hold at 95% B for 2 minutes

-

Return to 60% B and equilibrate for 5 minutes

-

-

-

Analysis:

-

Inject the reference standard first to establish the retention time and peak shape for the pure compound.

-

Inject your stored sample.

-

Compare the chromatograms. Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100. A significant decrease in purity or the appearance of new, sizable peaks indicates degradation.

-

References

-

Title: O,O,S-TRIETHYLDITHIOPHOSPHATE Source: LookChem URL: [Link]

-

Title: Phosphorothioic acid, O,O,S-triethyl ester Source: NIST WebBook URL: [Link]

-

Title: Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: O,O',O''-Triethyl phosphorothioate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Phorate Degradation Pathway Source: Eawag-BBD URL: [Link]

-

Title: Microbial degradation of organophosphorus compounds Source: ResearchGate URL: [Link]

-

Title: Direct Conversion of Benzylic and Allylic Alcohols to Diethyl Phosphonates Source: Organic Syntheses URL: [Link]

-

Title: Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions Source: Environmental Science & Technology URL: [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. CAS 2524-09-6: Phosphorodithioic acid, O,O,S-triethyl ester [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. old.uoi.gr [old.uoi.gr]

- 6. Phorate Degradation Pathway [eawag-bbd.ethz.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. O,O,S-triethyl phosphorothioate CAS#: 1186-09-0 [m.chemicalbook.com]

- 9. usbio.net [usbio.net]

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of O,S,S-Triethyl phosphorodithioate

Welcome to the technical support center for O,S,S-Triethyl phosphorodithioate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind these methods to empower you to overcome these solubility hurdles effectively and efficiently.

This compound is an organophosphorus compound characterized by its limited solubility in water, while being soluble in many organic solvents.[1] This low aqueous solubility can present significant challenges in a variety of experimental settings, from biological assays to formulation development. This guide provides a comprehensive overview of proven methods to enhance its solubility, complete with troubleshooting guides and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The low aqueous solubility of this compound stems from its chemical structure. The presence of three ethyl groups (-CH2CH3) and two sulfur atoms contributes to its overall nonpolar and hydrophobic nature. Water is a highly polar solvent, and following the principle of "like dissolves like," it preferentially dissolves polar molecules. The nonpolar character of this compound leads to unfavorable interactions with water molecules, resulting in its limited solubility.

Q2: I'm seeing a precipitate when I try to dissolve this compound in my aqueous buffer. What are my options?

A2: This is a common issue. You have several methods at your disposal to increase its solubility, which we will explore in detail in this guide. The primary strategies include:

-

Co-solvent Systems: Introducing a water-miscible organic solvent to the aqueous phase to reduce the overall polarity of the solvent system.

-

Surfactant-Based Formulations (Emulsifiable Concentrates): Using surfactants to create a stable emulsion of the compound in water.

-

Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to enhance its apparent solubility.

-

Lipid-Based Formulations: Dissolving or dispersing the compound in lipidic excipients.

Q3: Are there any safety precautions I should be aware of when handling this compound and the recommended solvents?

A3: Yes. This compound is an organophosphorus compound and should be handled with care due to potential toxicity.[1] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used as co-solvents or in formulations can also be flammable and have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for this compound and any other chemicals you are using.

Troubleshooting Guide: Common Solubility Issues

| Problem | Potential Cause | Troubleshooting Steps & Solutions |

| Compound precipitates out of solution upon dilution with aqueous buffer. | The concentration of the organic co-solvent is too low in the final solution to maintain solubility. | 1. Increase the initial concentration of the co-solvent in your stock solution. 2. Decrease the final dilution factor. 3. Consider switching to a stronger co-solvent (e.g., DMSO, DMF). 4. Explore surfactant-based or cyclodextrin-based methods for better stability upon dilution. |

| The solution is cloudy or forms an unstable emulsion. | The chosen surfactant or surfactant blend is not optimal for creating a stable emulsion. The concentration of the surfactant may be too low. | 1. Screen a panel of surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values. 2. Try a blend of non-ionic and anionic surfactants. 3. Increase the surfactant concentration. 4. Ensure vigorous mixing or sonication during the emulsification process. |

| Cyclodextrin complexation is not significantly increasing solubility. | The type or concentration of cyclodextrin is not suitable. The complexation efficiency is low. | 1. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD). 2. Increase the molar ratio of cyclodextrin to this compound. 3. Optimize the complexation method (e.g., kneading, co-precipitation, freeze-drying). |

| The lipid-based formulation is unstable and phase separates. | The lipid carrier and/or surfactant system is not optimized. The drug loading is too high. | 1. Screen different lipid excipients (oils, triglycerides). 2. Adjust the ratio of oil, surfactant, and co-surfactant. 3. Consider using a co-emulsifier. 4. Reduce the concentration of this compound in the formulation. |

In-Depth Methodologies for Solubility Enhancement

Method 1: Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity-tuning" makes the aqueous environment more hospitable to nonpolar compounds like this compound, thereby increasing their solubility.

Common Co-solvents:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Propylene Glycol (PG)

-

Polyethylene Glycol (PEG), particularly PEG 400

-

Select a Co-solvent: For initial trials, DMSO is a robust choice due to its high solubilizing power for a wide range of compounds.

-

Prepare a Concentrated Stock Solution:

-

Weigh out a precise amount of this compound.

-

Add the chosen co-solvent (e.g., DMSO) dropwise while vortexing or sonicating until the compound is fully dissolved. Aim for the highest possible concentration to minimize the amount of co-solvent in your final working solution.

-

-

Dilution into Aqueous Buffer:

-

Slowly add the concentrated stock solution to your aqueous buffer while vortexing.

-

Crucial Tip: Add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation.

-

Observe for any signs of precipitation. If the solution remains clear, the compound is soluble at that final concentration.

-

-

Precipitation upon Dilution: If the compound precipitates, the final concentration of the co-solvent is likely below the critical level needed to maintain solubility. Try increasing the concentration of your stock solution or using a smaller dilution factor.

-

Cellular Toxicity: Be mindful that high concentrations of co-solvents like DMSO can be toxic to cells in biological assays. It is crucial to have a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Method 2: Surfactant-Based Formulations (Emulsifiable Concentrates)

Principle: This method is widely used in the agricultural industry for formulating poorly water-soluble pesticides. An emulsifiable concentrate (EC) is a formulation where the active ingredient is dissolved in an organic solvent along with a blend of surfactants. When this concentrate is diluted with water, it spontaneously forms a stable oil-in-water emulsion, with the this compound encapsulated within the oil droplets.

Key Components:

-

Active Ingredient: this compound

-

Solvent: A water-immiscible organic solvent (e.g., xylene, aromatic naphthas).

-

Emulsifiers/Surfactants: A blend of non-ionic and anionic surfactants is often used to achieve optimal stability.

Caption: Workflow for developing an emulsifiable concentrate formulation.

A patent for a profenofos emulsifiable concentrate provides the following example composition by weight percentage:[5]

-

Profenofos: 4%

-

Phoxim (another organophosphate): 36%

-

Calcium dodecylbenzene sulfonate (anionic surfactant): 7%

-

Phenethylphenol polyoxyethylene ether (non-ionic surfactant): 8%

-

Safener: 10%

-

Xylene (solvent): 35%

Another example for a 50% Profenofos EC formulation includes:[6]

-

Profenofos Technical: 50-55%

-

Emulsifier Blend (e.g., non-ionic/anionic): 8-12%

-

Stabilizer: 1-2%

-

Solvent (e.g., C9 aromatic solvent/mix xylene): to make up 100%

-

Dissolve the Active Ingredient: In a glass beaker, dissolve a known weight of this compound in the selected organic solvent (e.g., xylene).

-

Add Surfactants: Add the calculated amounts of the anionic and non-ionic surfactants to the solution and mix until a homogenous concentrate is formed.

-

Emulsification: In a separate container, add the desired volume of water. While stirring vigorously, slowly add the emulsifiable concentrate to the water. A milky white emulsion should form spontaneously.

-

Stability Assessment: Allow the emulsion to stand undisturbed and observe for any signs of instability such as creaming (a concentrated layer of droplets at the top), sedimentation (settling of droplets at the bottom), or phase separation (coalescence of droplets into a distinct oil layer).

Method 3: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core. This forms an inclusion complex that has a hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.

Commonly Used Cyclodextrins:

-

β-Cyclodextrin (β-CD): Natural and widely used, but has limited water solubility itself.

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility and is often preferred for pharmaceutical applications.

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubility and a favorable safety profile.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble inclusion complex.

This protocol is adapted from a method used for the organophosphate pesticide chloramidophos.[8]

-

Prepare the Cyclodextrin Paste: In a mortar, place a 1:1 molar ratio of β-cyclodextrin to this compound. Add a small amount of water to the β-cyclodextrin and knead to form a uniform paste.

-

Add the Active Ingredient: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., acetone).

-

Kneading: Slowly add the this compound solution to the cyclodextrin paste in the mortar. Knead the mixture vigorously for approximately 1 hour. During this process, small amounts of the organic solvent can be added to maintain a paste-like consistency.

-

Drying and Washing: Spread the resulting paste in a thin layer and allow it to air-dry or place it in a low-temperature oven (e.g., 30-40°C) until completely dry.

-

Purification: Wash the dried powder with a small amount of a solvent in which the free this compound is soluble but the complex is not (e.g., acetonitrile) to remove any uncomplexed compound.

-

Final Drying: Dry the purified complex to obtain a fine powder. This powder can then be tested for its solubility in aqueous solutions.

Summary of Solubilization Strategies

| Method | Principle | Advantages | Considerations |

| Co-solvents | Reduces the polarity of the aqueous solvent system. | Simple to prepare; effective for creating stock solutions. | Potential for precipitation upon dilution; co-solvent may have biological or toxic effects. |

| Surfactants (Emulsifiable Concentrates) | Forms a stable oil-in-water emulsion of the compound. | High loading capacity; stable upon dilution; widely used in agricultural formulations. | Requires careful selection of solvent and surfactant blend; potential for phytotoxicity in plant-based assays. |

| Cyclodextrins | Encapsulates the hydrophobic molecule within a hydrophilic shell. | Significant increase in apparent water solubility; can improve stability; low toxicity of many cyclodextrin derivatives. | Limited loading capacity; complexation efficiency can vary; may be a more expensive option. |

| Lipid-Based Formulations | The compound is dissolved or dispersed in lipid excipients. | Can enhance oral bioavailability; protects the compound from degradation. | More complex formulations; may require specialized equipment for preparation and characterization. |

References

-

Profenofos (Ref: OMS 2004) - AERU - University of Hertfordshire. [Link]

-

TECHNICAL DATA SHEET PROFENOFOS TECHNICAL 94% Min. - Coromandel. [Link]

-

US EPA-Pesticides; Profenofos. [Link]

-

Profenofos Technical | Coromandel. [Link]

-

Profenofos.phoxim emulsifiable concentrate and its preparation method - Eureka | Patsnap. [Link]

-

Profenofos 50% Ec Recipe | PDF | Emulsion | Chemistry - Scribd. [Link]

-

PROFENOFOS (171) First draft prepared by Mr Makoto Irie, Ministry of Agriculture, Forestry and Fisheries, Tokyo, Japan EXPLANATI. [Link]

-

Preparation, Stabilization, and Bioefficacy of β-Cyclodextrin Inclusion Compounds of Chloramidophos | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Preparation and characterization of the inclusion complex of chlorpyrifos in cyclodextrins to improve insecticide formulations - PubMed. [Link]

-

Formulation - Agro Chemicals. [Link]

-

Preparation and Characterization of the Inclusion Complex of Chlorpyrifos in Cyclodextrins To Improve Insecticide Formulations | Request PDF - ResearchGate. [Link]

-

Formulation of insecticide profenofos using Surfactant Diethanolamide (DEA) based on palm olein - ResearchGate. [Link]

-

Formulating emulsifiable concentrate (EC) - Croda Agriculture. [Link]

-

Pesticide Formulations - Ask IFAS - University of Florida. [Link]

-

Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. [Link]

Sources

- 1. 41198-08-7 CAS MSDS (Profenofos) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Profenofos (Ref: OMS 2004) [sitem.herts.ac.uk]

- 3. coromandel.biz [coromandel.biz]

- 4. coromandel.biz [coromandel.biz]

- 5. Profenofos.phoxim emulsifiable concentrate and its preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. scribd.com [scribd.com]

- 7. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]

- 8. pubs.acs.org [pubs.acs.org]

How to ensure the stability of O,S,S-Triethyl phosphorodithioate in various experimental assays.

The following technical guide is structured as a Tier 3 Support Resource , designed for researchers requiring high-level troubleshooting and stability assurance for O,S,S-Triethyl phosphorodithioate (O,S,S-TEPD) .

This compound is chemically distinct from its isomers (O,O,S- and O,O,O- variants).[1][2] It is often encountered as a toxicologically active impurity in organophosphate formulations or as a specific probe for cholinesterase inhibition.[1][2] Its stability profile is governed by the P-S bond lability and susceptibility to alkaline hydrolysis and oxidative desulfuration .[2]

Ticket ID: TEPD-STAB-001 Subject: Stability, Handling, and Assay Optimization for O,S,S-TEPD Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2]

🛑 Emergency Brief: The "Must-Knows"

If you are about to run an assay, read this first to prevent immediate data loss.

| Parameter | Critical Constraint | The "Why" (Mechanism) |

| Storage Temp | -20°C to -80°C | O,S,S-TEPD is thermodynamically unstable relative to its hydrolysis products. Heat accelerates P-S bond cleavage.[1][2] |

| pH Tolerance | pH 4.0 – 7.0 | Strictly avoid pH > 8.0. The P-S bond is highly susceptible to nucleophilic attack by hydroxide ions ( |

| Solvent | Acetonitrile (ACN) or Toluene | Avoid alcohols (MeOH/EtOH) for long-term storage to prevent transesterification.[2] Avoid DMSO if oxidation is a concern.[1][2] |

| Gas Overlay | Argon or Nitrogen | Essential.[1][2] Atmospheric oxygen can oxidize the sulfur moieties to sulfoxides, altering potency and solubility.[1][2] |

Module 1: Chemical Identity & Isomer Verification

Many stability issues stem from using the wrong isomer.[2] O,S,S-TEPD is often confused with O,O,S-TEP or O,O,O-TEPT.[1][2]

Q: How do I confirm I am working with O,S,S-TEPD and not an isomer?

A: You must verify the structure via

-

Structure: O-Ethyl S,S-diethyl phosphorodithioate.

-

Diagnostic Shift: In

-NMR, the chemical shift of the O,S,S-isomer is distinct (typically further downfield compared to O,O,O- analogs due to the desheilding effect of the P=O double bond combined with thiol esters).[1][2] -

GC-MS Profile: O,S,S-TEPD typically elutes later than the O,O,O-isomer on non-polar columns (e.g., DB-5) due to higher polarizability of the sulfur centers.[1][2]

Module 2: Stability in Experimental Assays

Troubleshooting degradation during biological or chemical workflows.

Aqueous Stability (Hydrolysis)

Issue: "My compound disappears in the buffer control within 2 hours."

Root Cause: Alkaline Hydrolysis.[1][2][3]

Mechanism: The P-S bond (phosphorothiolate) is a "high-energy" bond compared to P-O.[1] At pH > 7.5, hydroxide ions attack the phosphorus center, displacing the ethyl thiolate group (

Protocol Adjustment:

-

Buffer Selection: Switch to MES (pH 6.0) or PIPES (pH 6.8) .[1][2] Avoid Tris or Carbonate buffers at high pH.[1][2]

-

Temperature: If the assay allows, incubate at 4°C rather than 37°C. Hydrolysis rates follow Arrhenius kinetics; dropping temperature by 10°C can slow degradation by ~2-3x.[2]

Oxidative Stability

Issue: "I see a peak with Mass +16 in my LC-MS."

Root Cause: S-Oxidation.

Mechanism: The sulfur atoms in the P-S-C linkage are prone to oxidation by dissolved oxygen or reactive oxygen species (ROS) in the media, forming sulfoxides (

Protocol Adjustment:

-

Degassing: Thoroughly degas all buffers using vacuum filtration or helium sparging.[1][2]

-

Antioxidants: If compatible with your biology, add 0.1 mM EDTA (chelates metals that catalyze oxidation) or trace ascorbate.[1][2]

Adsorption (The "Ghost" Loss)

Issue: "The concentration drops immediately after serial dilution."

Root Cause: Lipophilic Adsorption.[1][2]

Mechanism: O,S,S-TEPD is lipophilic (

Protocol Adjustment:

-

Labware: Use Glass vials for stocks. Use Low-Retention pipette tips.

-

Carrier Protein: In biological media, include 0.1% BSA or HSA to act as a carrier, preventing loss to plasticware (ensure BSA does not have esterase activity that hydrolyzes the drug).[1][2]

Module 3: Visualization of Instability Pathways

The following diagram illustrates the critical degradation pathways you must mitigate.

Caption: Primary degradation pathways for this compound. Red pathways indicate critical failure points at high pH or Temperature.

Module 4: Standard Operating Procedure (SOP)

Preparation of "Gold Standard" Stock Solutions

To ensure reproducibility across assays, follow this strict solubilization protocol.

| Step | Action | Technical Note |

| 1. Weighing | Weigh neat standard into a glass vial. | Do not use plastic weigh boats; the oil will adsorb. |

| 2.[2] Solvent | Dissolve in Anhydrous Acetonitrile (ACN) .[1][2] | ACN is non-protic and chemically inert toward the P-S bond.[2] |

| 3. Concentration | Prepare a high conc. stock (e.g., 100 mM ). | Higher concentrations are generally more stable than dilute ones.[1][2] |

| 4. Aliquoting | Aliquot into amber glass vials with Teflon-lined caps. | Minimize headspace. |

| 5. Storage | Store at -20°C or lower. | Stability: ~6-12 months. |

| 6. Working Sol. | Dilute into buffer immediately before use. | Keep organic solvent content <1% in final assay to avoid solvent effects.[1][2] |

Module 5: Analytical Troubleshooting (FAQ)

Q: I see severe peak tailing in my GC-MS analysis. Is my column bad? A: Likely not. O,S,S-TEPD is thermally labile.[1][2]

-

Diagnosis: Tailing often indicates thermal degradation inside the GC inlet.[2]

-

Fix:

Q: Can I use DMSO as a solvent? A: Yes, but with caution.[2]

-

Risk: DMSO is hygroscopic (absorbs water) and can act as a mild oxidant under certain conditions.[1][2]

-

Mitigation: Use fresh, anhydrous DMSO (stored over molecular sieves).[1][2] Do not freeze/thaw DMSO stocks repeatedly, as this introduces moisture.[1][2]

References

-

PubChem. (n.d.).[1][2][4] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.).[1][2] Phosphorothioic acid, O,O,S-triethyl ester (Isomer Comparison Data). National Institute of Standards and Technology.[2] Retrieved from [Link][1][2]

-

Wolfe, N. L., et al. (1978).[1][2] Chemical and Photochemical Transformation of Selected Pesticides in Aquatic Systems. U.S. Environmental Protection Agency.[1][2] (General reference for organophosphate hydrolysis kinetics).

-

Belden, J. B., & Lydy, M. J. (2000).[1][2] Impact of Atrazine on Organophosphate Insecticide Toxicity. Environmental Toxicology and Chemistry. (Discusses stability of OP impurities and breakdown products).

-

Sigma-Aldrich. (n.d.).[1][2][5] Product Information: Organophosphate Standards Storage and Stability. (General industry standard for OP storage: -20°C, inert gas).[1][2]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - this compound (C6H15O2PS2) [pubchemlite.lcsb.uni.lu]

- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparing the performance of different analytical techniques for O,S,S-Triethyl phosphorodithioate.

This guide provides an in-depth technical comparison of analytical techniques for O,S,S-Triethyl phosphorodithioate , a critical impurity and degradation product associated with organophosphorus pesticides.

Executive Summary & Compound Significance

This compound (Structure:

Its analysis is critical for two reasons:

-

Toxicological Potentiation: Like its trimethyl analogs, S-alkyl isomers are often potent inhibitors of carboxylesterases, which can potentiate the toxicity of the parent pesticide by preventing its detoxification.

-

Isomeric Complexity: It frequently co-exists with its structural isomers, O,O,S-Triethyl phosphorodithioate and O,O,O-Triethyl phosphorothioate . Differentiating these isomers requires high-resolution separation techniques.

This guide compares the three primary analytical approaches: GC-MS (EI) , GC-FPD , and LC-MS/MS , recommending specific workflows for research and quality control.

Comparative Analysis of Techniques

The following table contrasts the performance of the three dominant techniques.

| Feature | GC-MS (EI) | GC-FPD | LC-MS/MS (ESI) |

| Primary Utility | Structural Confirmation & Quantitation | Trace Analysis in Complex Matrices | Thermolabile / Polar Matrix Analysis |

| Selectivity | High (Mass Spectrum Fingerprint) | High (Specific to P and S atoms) | High (MRM Transitions) |

| Sensitivity (LOD) | ~1–10 ppb (SIM Mode) | ~0.1–1 ppb | ~0.05–0.5 ppb |

| Isomer Resolution | Excellent (Capillary columns separate isomers well) | Good (Relies solely on Retention Time) | Moderate (Requires specialized columns) |

| Matrix Effects | Moderate (Requires clean-up for dirty matrices) | Low (Blind to hydrocarbon background) | High (Ion suppression is a risk) |

| Throughput | Medium (20-30 min run times) | Medium | High (10-15 min run times) |

| Limitation | Thermal degradation possible in injector port. | No structural confirmation (Retention time only). | Isomers may have identical fragmentation patterns. |

Expert Insight: Why GC-MS is the "Gold Standard"

While LC-MS/MS offers superior sensitivity, GC-MS is generally preferred for this compound.

-

Volatility: The compound is sufficiently volatile and thermally stable for GC.

-